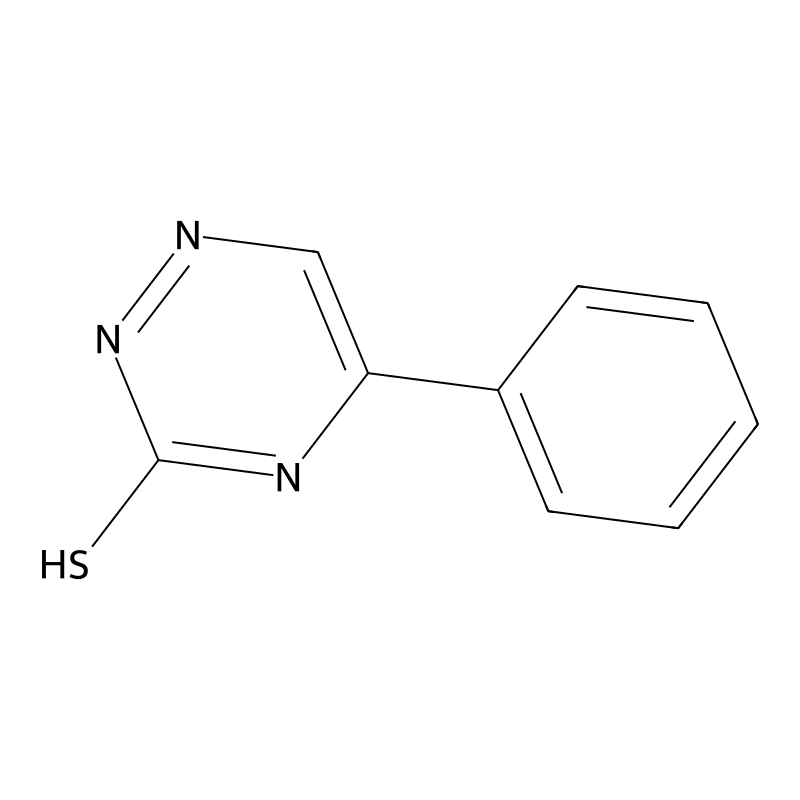

5-Phenyl-1,2,4-triazine-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

5-Phenyl-1,2,4-triazine-3-thiol is a sulfur-containing heterocyclic compound characterized by a triazine ring with a phenyl group and a thiol functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and the unique properties imparted by the thiol group. The presence of sulfur in the structure enhances its reactivity and interaction with various biological targets.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, which may enhance its biological activity.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, potentially altering its reactivity and solubility.

Research indicates that 5-Phenyl-1,2,4-triazine-3-thiol exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial and antifungal activities, making them promising candidates for new antimicrobial agents .

- Anti-inflammatory Activity: The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

- Antioxidant Activity: Some derivatives demonstrate antioxidant effects, contributing to their potential therapeutic uses in oxidative stress-related diseases .

The synthesis of 5-Phenyl-1,2,4-triazine-3-thiol typically involves:

- Cyclization of Precursors: The starting materials often include hydrazines and carbon disulfide, which undergo cyclization to form the triazine ring.

- Refluxing Conditions: The reaction is commonly conducted under reflux in a suitable solvent (e.g., ethanol or DMF) to facilitate the formation of the desired product.

- Purification Techniques: Post-synthesis, the compound is purified using recrystallization techniques from solvents like ethanol or acetone to obtain high-purity samples .

5-Phenyl-1,2,4-triazine-3-thiol has several applications:

- Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Agricultural Chemistry: Potential use as a fungicide or pesticide due to its biological activity against pathogens.

- Material Science: Investigated for applications in creating new materials with specific electronic or optical properties due to its unique chemical structure.

Studies on the interactions of 5-Phenyl-1,2,4-triazine-3-thiol with various biomolecules have revealed:

- Binding Affinity: Research indicates that the compound can bind effectively to certain enzymes and receptors, suggesting mechanisms for its biological activity.

- Molecular Docking Studies: Computational studies have been employed to predict how this compound interacts at the molecular level with specific biological targets .

Several compounds share structural similarities with 5-Phenyl-1,2,4-triazine-3-thiol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-phenyl-1H-pyrazole-3-thiol | Contains a pyrazole ring instead of triazine | Different heterocyclic structure affects reactivity |

| 5-Methyl-1,2,4-triazole-3-thiol | Methyl substitution on the triazole ring | Alters solubility and possibly biological activity |

| 5-(4-Chlorophenyl)-1,2,4-triazine-3-thiol | Chlorinated phenyl group | May enhance antimicrobial activity compared to unsubstituted versions |

These compounds highlight the versatility and potential variations in biological activity based on substitutions on the core triazine structure. Each variation can lead to distinct pharmacological profiles and applications.